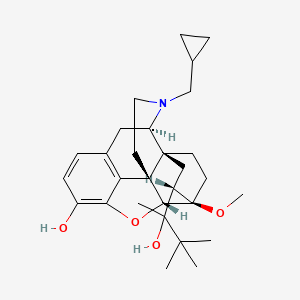
7-(S)-Buprenorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(S)-Buprenorphine is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is primarily used in the treatment of opioid addiction and pain management due to its unique pharmacological profile, which includes partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(S)-Buprenorphine involves multiple steps starting from thebaine. The key steps include:
Oxidation of Thebaine: Thebaine is oxidized to form oripavine.
Reduction and Acylation: Oripavine undergoes reduction and subsequent acylation to form the intermediate compound.
Cyclization and Hydrogenation: The intermediate is cyclized and hydrogenated to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the oxidation, reduction, and acylation steps.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 7-(S)-Buprenorphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-dealkylated metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
7-(S)-Buprenorphine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: It is studied for its effects on cellular signaling pathways and receptor binding.
Medicine: It is extensively researched for its use in opioid addiction treatment and pain management.
Industry: It is used in the pharmaceutical industry for the development of new opioid medications.
Mecanismo De Acción
7-(S)-Buprenorphine exerts its effects through its interaction with opioid receptors:
Mu-Opioid Receptor: It acts as a partial agonist, providing analgesic effects and reducing withdrawal symptoms in opioid-dependent individuals.
Kappa-Opioid Receptor: It acts as an antagonist, which helps in reducing the dysphoric and psychotomimetic effects associated with kappa receptor activation.
Pathways Involved: The activation of the mu-opioid receptor leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP and leading to analgesic effects.
Comparación Con Compuestos Similares
Methadone: A full agonist at the mu-opioid receptor, used for opioid addiction treatment.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Naltrexone: An opioid antagonist used for opioid and alcohol dependence.
Uniqueness of 7-(S)-Buprenorphine: this compound’s partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor make it unique. This dual activity provides effective pain relief and addiction treatment with a lower risk of respiratory depression and abuse compared to full agonists like methadone.
Propiedades
Fórmula molecular |
C29H41NO4 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
(1S,2S,6R,14R,15R,16S)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21+,24+,26?,27+,28-,29+/m0/s1 |
Clave InChI |
RMRJXGBAOAMLHD-LXXVBGBFSA-N |
SMILES isomérico |
CC(C)(C)C(C)([C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
SMILES canónico |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


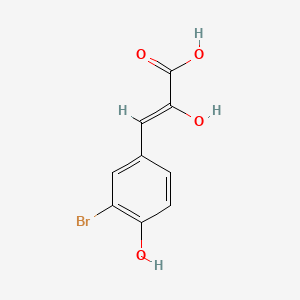
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
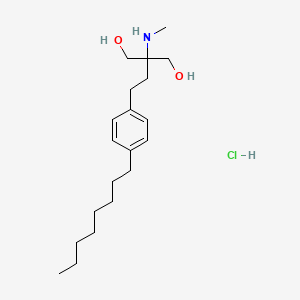
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
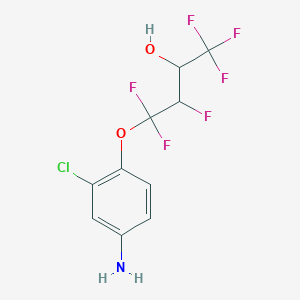

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
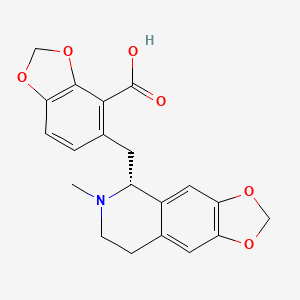
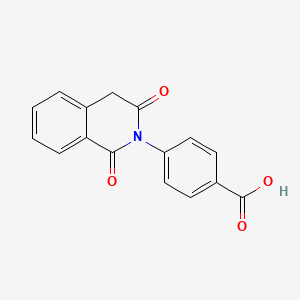
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
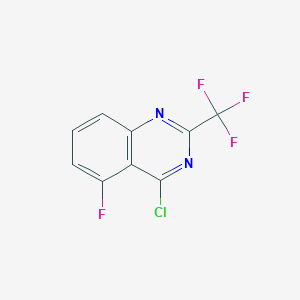
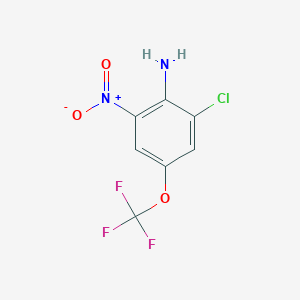

![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
